2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-12(2,3)11(17)13-6-9-7-16(15-14-9)10-4-5-18-8-10/h4-5,7-8H,6H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZGSZEOQYYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated triazole intermediate.
Formation of the Propanamide Moiety: The final step involves the acylation of the triazole-thiophene intermediate with 2,2-dimethylpropanoyl chloride under basic conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: The thiophene and triazole rings confer electronic properties that can be exploited in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study the interactions of thiophene and triazole-containing molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Compounds for Comparison :
N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS: 2034532-04-0)
- Molecular Formula : C₁₈H₁₆F₃N₅O
- Molecular Weight : 375.3 g/mol
- Key Features : Replaces thiophene with pyridin-4-yl and adds a trifluoromethylphenyl group. The fluorine atoms enhance lipophilicity and metabolic stability compared to the thiophene analog .
2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide (CAS: 290297-26-6) Molecular Formula: Not explicitly provided (estimated >500 g/mol) Key Features: Incorporates a piperazine ring and bis(trifluoromethyl)phenyl group, likely improving solubility and target-binding affinity .
Spiro[2.3]oxindole Derivatives with Triazole Groups
- Key Features : Complex polycyclic frameworks with multiple triazole units, enhancing hydrogen-bonding capacity and rigidity .
Comparative Data Table :
Biological Activity
2,2-Dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazole derivatives, which are known for their potential therapeutic applications due to their antimicrobial and anticancer properties. The following sections detail its biological activity, including antimicrobial effects, cytotoxicity against cancer cell lines, and anti-inflammatory properties.
- Molecular Formula : C12H16N4OS
- Molecular Weight : 264.35 g/mol
- InChI Key : YQTZGSZEOQYYHS-UHFFFAOYSA-N
- SMILES Notation : CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CSC=C2
Antimicrobial Activity
Research indicates that 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance:
- Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Demonstrated antifungal activity against common pathogens.
The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways.
Cytotoxicity and Anticancer Activity
The compound has shown promising results in inhibiting the growth of cancer cells. Notably:
- Cell Lines Tested : Human breast cancer cell lines (MCF-7).
- IC50 Values : Induced apoptosis with an IC50 value indicating effective cytotoxicity in the low micromolar range (approximately 1.1 µM).
Table 1 summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | Induction of apoptosis |
| HCT-116 | 2.6 | Cell cycle arrest |
| HepG2 | 1.4 | Thymidylate synthase inhibition |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, suggesting potential use in treating chronic inflammatory diseases such as arthritis.
The synthesis of 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide involves multi-step reactions starting from thiophene derivatives and triazole formation through Huisgen cycloaddition methods. The final amide bond is formed using coupling reagents like DCC (Dicyclohexylcarbodiimide).
Case Studies
Recent studies have highlighted the compound's potential:
- Anticancer Study : A study published in PMC8468421 demonstrated that triazole derivatives can inhibit thymidylate synthase, leading to apoptosis in cancer cells.
- Antimicrobial Evaluation : Research conducted on various bacterial strains showed that this compound outperformed standard antibiotics in certain assays.
Current Research and Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies could explore:
- In vivo efficacy and safety profiles.
- Structure-activity relationships to optimize potency.
- Potential applications in agricultural pest control due to its antimicrobial properties.
Q & A
Q. What are the primary synthetic routes for 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide, and how do reaction conditions influence yield?
The compound’s synthesis involves multi-step protocols, often starting with the formation of the triazole-thiophene core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Amide bond formation : Coupling the triazole-thiophene intermediate with 2,2-dimethylpropanoyl chloride under basic conditions (e.g., triethylamine in ethanol or DMF).
- Optimization : Reaction time (6–12 hours), solvent polarity (DMF enhances solubility), and stoichiometric ratios (1:1 for reactants) are critical for yields >70% .
Q. How can structural features of this compound be validated experimentally?
Advanced analytical techniques are essential:
- NMR spectroscopy : and NMR confirm the presence of the thiophene (δ 6.8–7.4 ppm for aromatic protons) and triazole (δ 8.1–8.5 ppm) moieties .
- X-ray crystallography : Resolves bond angles and dihedral angles between the triazole and thiophene rings, critical for assessing conformational stability .
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents (DMF, ethanol) and bases (triethylamine) are preferred for amidation reactions. Catalysts like Cu(I) salts (e.g., CuSO·Na ascorbate) are critical for CuAAC to form the triazole ring .
Advanced Research Questions
Q. How do electronic effects of the thiophene and triazole groups influence reactivity in biological assays?
The thiophene’s electron-rich π-system enhances binding to aromatic residues in enzymes, while the triazole’s hydrogen-bonding capacity modulates interactions with polar targets (e.g., kinases). Comparative studies with fluorinated or chlorinated analogs reveal that electron-withdrawing groups reduce bioavailability but improve metabolic stability .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., pH, temperature). For example:
- Antimicrobial assays : Activity varies with bacterial strain (Gram-positive vs. Gram-negative) due to differences in membrane permeability.
- Cytotoxicity : IC values differ in cancer cell lines (e.g., HeLa vs. MCF-7) because of variations in efflux pump expression. Standardizing protocols (e.g., MTT assay at 37°C, pH 7.4) minimizes variability .
Q. How can computational modeling predict its pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like COX-2 or EGFR. ADMET predictions using SwissADME highlight:
- LogP : ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration).
- CYP450 metabolism : Susceptibility to CYP3A4-mediated oxidation, suggesting co-administration with inhibitors may enhance half-life .
Q. What strategies improve synthetic yield when scaling up from milligram to gram quantities?
Critical parameters include:
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >85% yield for triazole formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (DMF/water) impacts purity (>95% achievable with gradient elution) .
Q. How does this compound compare structurally and functionally to its analogs?
A comparative analysis reveals:
| Analog | Structural Variation | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-3-(benzothiazole) | Fluorinated phenyl | Higher anticancer activity (IC = 1.2 μM) but lower solubility |
| N-(5-chloro-2-methylphenyl)-3-(thiadiazole) | Chlorinated phenyl | Enhanced antimicrobial potency (MIC = 0.8 μg/mL) |
| The target compound’s hybrid thiophene-triazole scaffold balances solubility and target affinity, making it versatile for lead optimization . |
Methodological Challenges
Q. What techniques validate the absence of regioisomers in the triazole ring?
- HPLC-MS : Distinguishes regioisomers via retention time and mass fragmentation patterns.
- 2D NMR (COSY, NOESY) : Confirms regioselectivity by correlating proton-proton couplings in the triazole-thiophene junction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
